Diroximel fumarate

Catalog No.
S526307
CAS No.
1577222-14-0
M.F
C11H13NO6
M. Wt
255.226
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diroximel fumarate

CAS Number

1577222-14-0

Product Name

Diroximel fumarate

IUPAC Name

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula

C11H13NO6

Molecular Weight

255.226

InChI

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+

InChI Key

YIMYDTCOUQIDMT-SNAWJCMRSA-N

SMILES

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

Diroximel fumarate; ALKS8700; ALKS 8700; ALKS-8700

Description

The exact mass of the compound Diroximel fumarate is 255.0743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diroximel fumarate (DRF) is a medication recently approved for the treatment of relapsing-remitting forms of multiple sclerosis (MS). It falls under the class of fumarate medications, but offers a potential benefit over other fumarate drugs like dimethyl fumarate (DMF) - improved gastrointestinal tolerability []. While the exact mechanisms of how DRF works in MS are still under investigation, research suggests it may modulate the immune system and reduce inflammation.

Mechanism of Action

The precise way DRF exerts its therapeutic effect is not fully understood. However, like DMF, it is believed to be converted by the body into monomethyl fumarate, the likely active metabolite []. Monomethyl fumarate is thought to influence various immune system pathways, potentially leading to decreased inflammation and reduced immune cell activity, which may be beneficial in MS.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.9

Exact Mass

255.0743

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Diroximel fumarate

Biological Half Life

The terminal half-life of monomethyl fumarate (MMF), diroximel fumarate's active metabolite, is estimated to be 1 hour.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Mills EA, Ogrodnik MA, Plave A, Mao-Draayer Y: Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis. Front Neurol. 2018 Jan 23;9:5. doi: 10.3389/fneur.2018.00005. eCollection 2018. [PMID:29410647]
Palte MJ, Wehr A, Tawa M, Perkin K, Leigh-Pemberton R, Hanna J, Miller C, Penner N: Improving the Gastrointestinal Tolerability of Fumaric Acid Esters: Early Findings on Gastrointestinal Events with Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis from the Phase 3, Open-Label EVOLVE-MS-1 Study. Adv Ther. 2019 Nov;36(11):3154-3165. doi: 10.1007/s12325-019-01085-3. Epub 2019 Sep 19. [PMID:31538304]
Ghasemi N, Razavi S, Nikzad E: Multiple Sclerosis: Pathogenesis, Symptoms, Diagnoses and Cell-Based Therapy. Cell J. 2017 Apr-Jun;19(1):1-10. Epub 2016 Dec 21. [PMID:28367411]
Dutta R, Trapp BD: Relapsing and progressive forms of multiple sclerosis: insights from pathology. Curr Opin Neurol. 2014 Jun;27(3):271-8. doi: 10.1097/WCO.0000000000000094. [PMID:24722325]
Sheikh SI, Nestorov I, Russell H, O'Gorman J, Huang R, Milne GL, Scannevin RH, Novas M, Dawson KT: Tolerability and pharmacokinetics of delayed-release dimethyl fumarate administered with and without aspirin in healthy volunteers. Clin Ther. 2013 Oct;35(10):1582-1594.e9. doi: 10.1016/j.clinthera.2013.08.009. [PMID:24139424]
Litjens NH, Burggraaf J, van Strijen E, van Gulpen C, Mattie H, Schoemaker RC, van Dissel JT, Thio HB, Nibbering PH: Pharmacokinetics of oral fumarates in healthy subjects. Br J Clin Pharmacol. 2004 Oct;58(4):429-32. doi: 10.1111/j.1365-2125.2004.02145.x. [PMID:15373936]
Vumerity FDA label
Biogen and Alkermes Announce FDA Approval of VUMERITY™ (diroximel fumarate) for Multiple Sclerosis
FDA Clears More Tolerable Diroximel Fumarate (Vumerity) for MS
Drugs.com: FDA approves Vumerity
Dimethyl fumarate FDA Label
EMA Summary of Opinion: Vumerity (diroximel fumarate)

Explore Compound Types